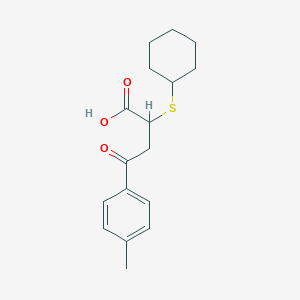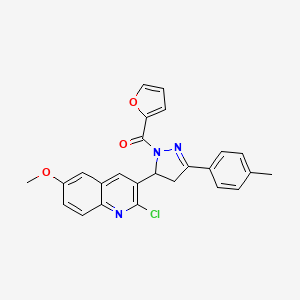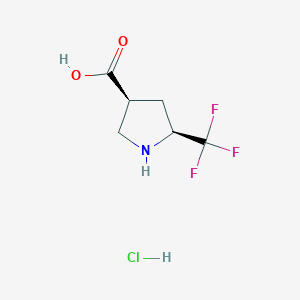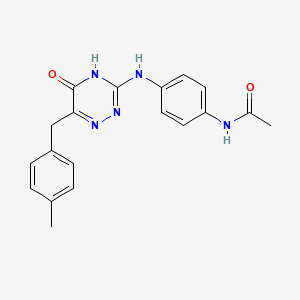![molecular formula C12H14N2O4S2 B2449800 (Z)-3,3'-diisopropil-2H,2'H-[5,5'-bitiazolilideno]-2,2',4,4'(3H,3'H)-tetraona CAS No. 924868-28-0](/img/structure/B2449800.png)
(Z)-3,3'-diisopropil-2H,2'H-[5,5'-bitiazolilideno]-2,2',4,4'(3H,3'H)-tetraona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3,3’-diisopropyl-2H,2’H-[5,5’-bithiazolylidene]-2,2’,4,4’(3H,3’H)-tetraone is a complex organic compound characterized by its bithiazolylidene core structure
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-3,3’-diisopropyl-2H,2’H-[5,5’-bithiazolylidene]-2,2’,4,4’(3H,3’H)-tetraone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in studying enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it a valuable tool for biochemical studies.
Medicine
In medicine, (Z)-3,3’-diisopropyl-2H,2’H-[5,5’-bithiazolylidene]-2,2’,4,4’(3H,3’H)-tetraone may be investigated for its therapeutic potential. Its unique chemical properties could lead to the development of new drugs or diagnostic agents.
Industry
Industrially, the compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,3’-diisopropyl-2H,2’H-[5,5’-bithiazolylidene]-2,2’,4,4’(3H,3’H)-tetraone typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole derivatives under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3,3’-diisopropyl-2H,2’H-[5,5’-bithiazolylidene]-2,2’,4,4’(3H,3’H)-tetraone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bithiazolylidene core allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bithiazolylidene core.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (Z)-3,3’-diisopropyl-2H,2’H-[5,5’-bithiazolylidene]-2,2’,4,4’(3H,3’H)-tetraone include other bithiazolylidene derivatives and thiazole-based compounds. These compounds share structural similarities but may differ in their substituents and overall chemical properties.
Uniqueness
What sets (Z)-3,3’-diisopropyl-2H,2’H-[5,5’-bithiazolylidene]-2,2’,4,4’(3H,3’H)-tetraone apart is its specific arrangement of isopropyl groups and the Z-configuration of its double bond
Propiedades
IUPAC Name |
(5Z)-5-(2,4-dioxo-3-propan-2-yl-1,3-thiazolidin-5-ylidene)-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S2/c1-5(2)13-9(15)7(19-11(13)17)8-10(16)14(6(3)4)12(18)20-8/h5-6H,1-4H3/b8-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZZXZTZIKZURA-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=C2C(=O)N(C(=O)S2)C(C)C)SC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/2\C(=O)N(C(=O)S2)C(C)C)/SC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2449719.png)

![2-{[6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]selanyl}acetamide](/img/structure/B2449721.png)

![(E)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2449724.png)


![Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate](/img/new.no-structure.jpg)
![Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate](/img/structure/B2449731.png)

![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2449734.png)

![5-Chloro-2-morpholinobenzo[d]oxazole](/img/structure/B2449739.png)
![3-butyl-8-[(4-methoxyphenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2449740.png)
